molecular formula C21H26N2O B11958916 1,1-Dibenzyl-3-cyclohexylurea

1,1-Dibenzyl-3-cyclohexylurea

Cat. No.: B11958916
M. Wt: 322.4 g/mol
InChI Key: QAVDMLYEKOVQPL-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-cyclohexylurea is an organic compound with the molecular formula C21H26N2O It is a derivative of urea, characterized by the presence of two benzyl groups and a cyclohexyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-cyclohexylurea can be synthesized through a multi-step process involving the reaction of benzylamine with cyclohexyl isocyanate. The reaction typically occurs under controlled conditions, such as in the presence of a solvent like dichloromethane, and at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibenzyl-3-cyclohexylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced nitrogen atoms.

    Substitution: Substituted urea compounds with various functional groups replacing the benzyl groups.

Scientific Research Applications

1,1-Dibenzyl-3-cyclohexylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dibenzyl-3-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by interacting with receptor sites, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1,1-Dibenzyl-3-cyclohexylurea is unique due to its specific combination of benzyl and cyclohexyl groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1,1-dibenzyl-3-cyclohexylurea

InChI

InChI=1S/C21H26N2O/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24)

InChI Key

QAVDMLYEKOVQPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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